2-氟-N-(3-苯基-1,2,4-噻二唑-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

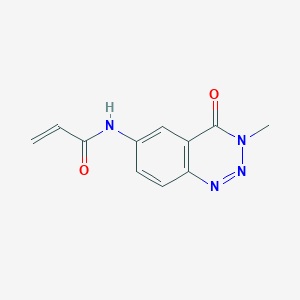

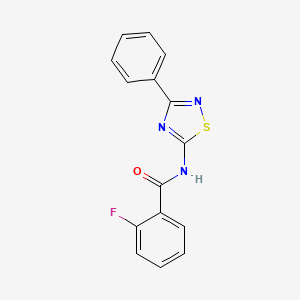

2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound that contains a five-member heterocyclic moiety known as 1,3,4-thiadiazole . This moiety has been the subject of considerable interest in recent years for designing new antitumor agents . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Physical and Chemical Properties Analysis

The compound is a white crystalline solid with a melting range of 134–136°C . Its molecular weight is 233.22 .科学研究应用

光物理学研究

对苯甲酰胺衍生物的光物理性质的研究,包括具有噻二唑单元的衍生物,表明了它们在开发具有优异光物理特性的材料方面的潜力。例如,张等人 (2017) 合成了具有噻二唑环的苯甲酰胺衍生物,展示了它们的大斯托克斯位移、固态荧光和聚集诱导发射效应 (Zhang et al., 2017)。

抗癌活性

多项研究探索了噻二唑-苯甲酰胺衍生物的抗癌潜力。Chowrasia 等人 (2017) 合成了氟代三唑-噻二唑并测试了它们对各种癌细胞系的抗增殖活性,发现一些化合物具有中等至良好的效力 (Chowrasia et al., 2017)。Ravinaik 等人 (2021) 的另一项研究设计并合成了苯甲酰胺衍生物,评估了它们对几种癌细胞系的抗癌活性,并发现了活性高于参考药物的化合物 (Ravinaik et al., 2021)。

抗菌特性

噻二唑和苯甲酰胺衍生物的抗菌活性一直是研究的主题,对各种细菌和真菌菌株表现出良好的效果。Bikobo 等人 (2017) 合成了噻唑-苯甲酰胺醚,并证明了对革兰氏阳性菌株的有效抗菌活性,以及对念珠菌菌株的抗真菌活性 (Bikobo et al., 2017)。

材料科学应用

在材料科学中,具有噻二唑单元的苯甲酰胺衍生物的独特性质已被用于新型材料的合成。例如,徐等人 (2016) 设计了掺入氟化噻二唑的有机光伏应用聚合物,突出了取代对材料光电特性的影响 (Xu et al., 2016)。

作用机制

Target of Action

It is known that thiadiazole derivatives, which include this compound, have been found to interact with a variety of biological targets due to their mesoionic character .

Mode of Action

Compounds containing the thiadiazole ring are known to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in cellular processes, depending on the specific targets involved.

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, which may influence their bioavailability .

Result of Action

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by factors such as ph and the presence of other molecules .

属性

IUPAC Name |

2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3OS/c16-12-9-5-4-8-11(12)14(20)18-15-17-13(19-21-15)10-6-2-1-3-7-10/h1-9H,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIAQBBXJJSRHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopentyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide](/img/structure/B2724452.png)

![2-(8-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2724453.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2724455.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2724459.png)

![2-(2-Chlorophenyl)-1-[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2724460.png)

![3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde](/img/structure/B2724465.png)

![7-Cyclopropyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2724468.png)